2-Bromopyridine-1-oxide chloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H4BrClNO- |
|---|---|
Molecular Weight |
209.45 g/mol |
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium;chloride |
InChI |
InChI=1S/C5H4BrNO.ClH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H/p-1 |
InChI Key |
FRYPQGMFDZBQEW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C(=C1)Br)[O-].[Cl-] |
Origin of Product |
United States |
Historical Trajectory and Evolution of Pyridine N Oxide and Halogenated Pyridine Research
The journey into the rich chemistry of pyridine (B92270) N-oxides began with their initial synthesis, a development that significantly expanded the reactivity profile of the pyridine ring. wikipedia.orgresearchgate.net The oxidation of the nitrogen atom in pyridine to form the N-oxide was first reported by Meisenheimer in 1926. scripps.edu This transformation proved to be a pivotal discovery, as the N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions. wikipedia.orgscripps.edu Specifically, the introduction of the N-oxide functionality enhances the reactivity at the C2 and C4 positions. wikipedia.org
Parallel to the advancements in pyridine N-oxide chemistry, the study of halogenated pyridines has been a cornerstone of heterocyclic chemistry. nih.govacs.org Halopyridines are recognized as crucial building blocks for the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. nih.govacs.org However, the direct halogenation of the electron-deficient pyridine ring often necessitates harsh reaction conditions. nih.govyoutube.com The development of methods for the selective halogenation of pyridines has therefore been an area of intense research. nih.govacs.org The convergence of these two fields—pyridine N-oxide chemistry and pyridine halogenation—has led to powerful synthetic strategies. For instance, the N-oxide can be used to direct halogenation to the 2-position, followed by deoxygenation to yield the desired 2-halopyridine. wikipedia.org
The synthesis of pyridine N-oxides can be achieved through various methods, including the use of peracids like peroxybenzoic acid and peracetic acid. wikipedia.orgorgsyn.org The historical development of these oxidative processes has been crucial for accessing a wide range of pyridine N-oxide derivatives. researchgate.netumich.edu Similarly, various techniques for the synthesis of halogenated pyridines have been established, ranging from direct halogenation under forcing conditions to more nuanced approaches involving diazotization of aminopyridines. wikipedia.orgorgsyn.org
Advanced Synthetic Methodologies and Precursor Chemistry for 2 Bromopyridine 1 Oxide Chloride
Regioselective N-Oxidation Strategies for 2-Bromopyridine (B144113) Precursors
The introduction of an N-oxide functionality to a pyridine (B92270) ring significantly alters its electronic properties, facilitating various subsequent chemical transformations. researchgate.net For substituted pyridines like 2-bromopyridine, achieving regioselective N-oxidation is paramount to avoid undesired side products.
Optimized Peracid-Mediated Oxidation Protocols
Peroxy acids are common reagents for the N-oxidation of pyridines. arkat-usa.org A process for oxidizing 2-chloropyridine (B119429) or 2-bromopyridine to their corresponding N-oxides involves the in-situ generation of peracetic acid from hydrogen peroxide and acetic acid. google.com This reaction is catalyzed by maleic acid, maleic anhydride (B1165640), phthalic anhydride, or mixtures thereof. google.com The use of meta-chloroperoxybenzoic acid (m-CPBA) is also a well-established method for this transformation. arkat-usa.orgresearchgate.net Studies have shown that for 3-substituted pyridines, m-CPBA can provide higher yields compared to other oxidizing agents like hydrogen peroxide in glacial acetic acid. arkat-usa.org The reaction conditions, including temperature and molar ratios of reactants, are crucial for optimizing the yield and minimizing byproducts. google.com For instance, the oxidation of 2-chloropyridine with hydrogen peroxide and maleic or phthalic anhydride can be carried out at temperatures ranging from 30°C to 90°C. google.com
| Oxidizing System | Substrate | Catalyst | Temperature (°C) | Molar Ratio (H₂O₂:Substrate) | Molar Ratio (Catalyst:Substrate) | Reference |
| H₂O₂ / Acetic Acid | 2-Bromopyridine | Maleic Acid/Anhydride | 20-120 | 0.5-5.0 | 0.1-0.8 | google.com |
| H₂O₂ / Acetic Acid | 2-Chloropyridine | Maleic Acid/Anhydride | 20-120 | 0.5-5.0 | 0.1-0.8 | google.com |
| H₂O₂ | 2-Chloropyridine | Maleic/Phthalic Anhydride | 30-90 | 0.5-1.2 | ≥1:1 (to H₂O₂) | google.com |
| m-CPBA | 3-Substituted Pyridines | - | Not Specified | Not Specified | Not Specified | arkat-usa.org |
Catalytic Approaches to Pyridine N-Oxidation
Catalytic methods offer a more efficient and sustainable alternative to stoichiometric oxidation. Rhenium-based catalysts, in conjunction with sodium percarbonate as an oxygen source, have proven effective for the N-oxidation of various tertiary nitrogen compounds, including pyridines, under mild conditions. organic-chemistry.org Another notable catalytic system employs Keplerate polyoxomolybdate ({Mo132}) for the oxidation of pyridines at room temperature, offering high yields and reusability of the catalyst. rsc.org Furthermore, aspartic acid-containing peptides have been utilized as catalysts in a biomolecule-inspired cycle for the enantioselective N-oxidation of substituted pyridines. nih.govnih.govacs.org This method is particularly significant as it provides access to chiral pyridine N-oxides. nih.govnih.govchemrxiv.org
| Catalytic System | Oxidant | Key Features | Reference |
| Rhenium-based catalysts | Sodium Percarbonate | Mild reaction conditions, excellent yields. | organic-chemistry.org |
| Keplerate polyoxomolybdate ({Mo132}) | Not Specified | Room temperature reaction, reusable catalyst, high yields. | rsc.org |
| Aspartic acid-containing peptides | Peracid (in situ) | Enantioselective, biomolecule-inspired cycle. | nih.govnih.govacs.org |
Microreactor-Based Synthesis for Enhanced Efficiency and Selectivity
Microreactor technology presents a safer and more efficient platform for N-oxidation reactions, which can be hazardous in traditional batch processes due to potential metal ion-catalyzed decompositions. bme.hubme.hu The high surface-to-volume ratio in microreactors allows for precise temperature control and enhanced mixing. bme.hu The N-oxidation of various pyridine derivatives has been successfully demonstrated in microreactors using common oxidizing agents like m-CPBA or aqueous hydrogen peroxide in acetic acid. bme.hu For instance, the N-oxidation of 2-bromopyridine showed a significantly higher conversion rate in a microreactor (15%) compared to a batch process (2%), with potential for further optimization. bme.hu Another study highlights the use of a packed-bed microreactor with titanium silicalite (TS-1) and hydrogen peroxide in methanol, a process that is noted for being safer, greener, and highly efficient, allowing for over 800 hours of continuous operation without loss of catalyst activity. organic-chemistry.org
Selective Bromination Techniques for Pyridine Frameworks
The direct bromination of the pyridine ring can be challenging and often requires harsh conditions. researchgate.net However, the corresponding N-oxide is more susceptible to electrophilic substitution. The bromination of pyridine N-oxides can be achieved using reagents like phosphorus oxybromide, which can yield a mixture of 2-bromo- and 4-bromopyridine. researchgate.net
A highly regioselective method for the C2-bromination of fused pyridine N-oxides utilizes p-toluenesulfonic anhydride as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source. tcichemicals.com This reaction proceeds under mild conditions and avoids the use of highly reactive brominating agents like Br₂ or POBr₃. tcichemicals.com Furthermore, this method can be integrated into a one-pot oxidation/bromination sequence. tcichemicals.com
For direct bromination of the pyridine ring, electrochemical methods offer a sustainable alternative. By using directing groups, the regioselective meta-bromination of pyridine derivatives can be achieved using inexpensive and safe bromine salts without the need for catalysts or oxidants. nih.gov Other approaches for selective bromination include the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum. google.com
Derivatized Synthetic Routes to 2-Bromopyridine-1-oxide chloride Analogs
The synthesis of analogs of this compound can be achieved through various derivatization strategies. The N-oxidation of substituted pyridines is a key step in creating a diverse range of analogs. nih.gov For example, the enantioselective N-oxidation of drug-like scaffolds such as Loratadine and Varenicline demonstrates the broad applicability of this method to complex and varied chiral environments. nih.govacs.org
The resulting pyridine N-oxides can undergo further functionalization. For instance, the Reissert-Henze reaction, involving treatment with benzoyl chloride and potassium cyanide, can introduce a carbonitrile group. researchgate.net Additionally, pyridine N-oxide derivatives can undergo the Polonovski rearrangement when reacted with acetic anhydride, typically leading to the formation of 2-hydroxy or 2-acetoxy pyridines. bme.hu
Green Chemistry Principles in the Synthesis of N-Oxide Halopyridines
The application of green chemistry principles is crucial for developing sustainable synthetic routes. acs.orgresearchgate.netmdpi.com Key principles include waste prevention, maximizing atom economy, and using less hazardous chemicals. acs.orgmdpi.com
In the context of N-oxide halopyridine synthesis, several approaches align with these principles:
Use of Safer Oxidants: Utilizing hydrogen peroxide as an oxidant is a greener alternative to many peracids, as its only byproduct is water. google.comorganic-chemistry.org The use of urea-hydrogen peroxide (UHP) also represents a safer, solid-state oxidant. organic-chemistry.org
Catalysis: Employing catalysts, such as the rhenium-based systems or polyoxomolybdates mentioned earlier, reduces the need for stoichiometric reagents and often allows for milder reaction conditions. organic-chemistry.orgrsc.org Biocatalytic methods, like using a soluble di-iron monooxygenase, offer a regioselective and environmentally benign route to aromatic N-oxides. researchgate.net
Microreactor Technology: As discussed, microreactors enhance safety and efficiency, particularly for potentially hazardous oxidation reactions. organic-chemistry.orgbme.hubme.hu
Solvent-Free Reactions: A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides demonstrates a highly atom-economical approach. semanticscholar.org
Avoiding Hazardous Reagents: The use of tetrabutylammonium bromide in place of elemental bromine or POBr₃ for bromination is a step towards safer chemistry. tcichemicals.com
By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.
Mechanistic Investigations of Halogen Displacement Reactions on the Pyridine Ring
The bromine atom at the C2 position is a key functional handle, susceptible to displacement through various mechanisms. These reactions allow for the introduction of a wide array of substituents onto the pyridine core.
The presence of the N-oxide group significantly enhances the electrophilicity of the pyridine ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). This effect is most pronounced at the positions ortho and para (C2, C4, and C6) to the nitrogen atom. researchgate.net In the case of 2-bromopyridine-1-oxide, the C2 position is highly activated for nucleophilic attack.
The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, high-energy intermediate known as a Meisenheimer complex. researchgate.net This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and, crucially, onto the electronegative oxygen atom of the N-oxide group. This stabilization lowers the activation energy for the initial nucleophilic attack. vaia.com The subsequent, typically rapid, step involves the elimination of the bromide leaving group, restoring the aromaticity of the ring and yielding the substituted product. youtube.com
The reactivity in SNAr reactions is influenced by the nature of the leaving group. For many activated aryl systems, the order of reactivity is F > Cl ≈ Br > I, as the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. nih.govacs.org However, in cases where the elimination of the leaving group becomes rate-limiting, the trend can reverse to I > Br > Cl > F, reflecting the C-X bond strength. sci-hub.se For 2-halopyridines reacting with sulfur nucleophiles, the reactivity follows the order I > Br > Cl > F, suggesting the second step (elimination) is rate-determining. sci-hub.se A variety of nucleophiles, including those based on oxygen, sulfur, and carbon, have been successfully employed in SNAr reactions with halopyridines under microwave irradiation to afford high yields of substituted pyridines. sci-hub.se
Metal-halogen exchange is a powerful synthetic tool that transforms an organic halide into an organometallic reagent, thereby reversing its polarity from electrophilic to nucleophilic. wikipedia.org This transformation is particularly useful for 2-bromopyridine-1-oxide, enabling the formation of a 2-pyridyl organometallic species that can react with a range of electrophiles.
The most common reagents for this purpose are organolithium compounds, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). wikipedia.orgmasterorganicchemistry.com The reaction is typically fast, kinetically controlled, and follows the reactivity trend of I > Br > Cl for the halide. wikipedia.org The exchange converts the C-Br bond into a C-Li bond, generating a highly reactive 2-lithiopyridine-1-oxide intermediate.
Alternatively, Grignard reagents can be prepared via halogen-metal exchange. wikipedia.org While direct insertion of magnesium metal into the C-Br bond is a common method, a more functional-group-tolerant approach involves an exchange reaction with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgethz.ch The use of i-PrMgCl, often in combination with lithium chloride (LiCl) to form a highly active "Turbo-Grignard" reagent, allows the exchange to occur under mild, low-temperature conditions. ethz.chclockss.org This method has been shown to be effective for the magnesiation of 2-bromopyridine N-oxides, with the bromine adjacent to the N-oxide being selectively exchanged. semanticscholar.org The resulting Grignard reagent can then be used in subsequent cross-coupling or addition reactions. clockss.orgacs.org
| Reaction Type | Reagent(s) | Intermediate | Key Features |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Various Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | Meisenheimer Complex | N-oxide activates C2 position; rate can depend on nucleophile and leaving group. sci-hub.se |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi | 2-Lithiopyridine-1-oxide | Fast, kinetically controlled reaction; creates a potent nucleophile. wikipedia.org |
| Magnesium-Halogen Exchange | i-PrMgCl·LiCl | 2-Pyridylmagnesium-1-oxide | Tolerant of various functional groups; proceeds under mild conditions. clockss.orgsemanticscholar.org |
Reactivity of the N-Oxide Moiety
The N-oxide group is not merely an activating group for ring substitution; it is a reactive center in its own right, participating in a variety of synthetically valuable transformations.
Pyridine N-oxides can serve as mild and selective oxygen transfer agents, a capability that has been harnessed in numerous oxidative transformations. researchgate.net This reactivity stems from the relatively weak N-O bond, which can be cleaved to deliver an oxygen atom to a substrate. These reactions are often mediated by metal catalysts. For instance, pyridine N-oxides are used as oxidants in the ruthenium-porphyrin-catalyzed epoxidation of alkenes. researchgate.net They have also been employed in the alkylation and heteroarylation of unactivated C(sp³)–H bonds, where an oxygen-centered radical generated from the N-oxide is the key hydrogen-abstracting intermediate. acs.org
The ability to remove the N-oxide functionality is crucial, as it allows the pyridine ring's reactivity to be returned to its normal state after the N-oxide has served its purpose in directing substitution or functionalization. rsc.org A wide array of methods has been developed for this deoxygenation.
Classical methods often involve stoichiometric reductants like trivalent phosphorus compounds (e.g., PCl₃ or PPh₃). rsc.orgnih.gov However, these can require harsh conditions. More recent developments have focused on milder and catalytic protocols. Palladium-catalyzed transfer deoxygenation using triethylamine (B128534) as the reductant offers a chemoselective method that tolerates many functional groups. organic-chemistry.orgorganic-chemistry.org Other modern approaches include electrochemical reduction and photocatalytic methods. rsc.orgorganic-chemistry.org A rhenium-based photocatalyst, for example, can efficiently deoxygenate pyridine N-oxides under ambient conditions. rsc.orgnih.gov Another sustainable method employs a catalytic amount of iodide with formic acid serving as both an activator and the terminal reductant. rsc.org
| Deoxygenation Method | Reagent/System | Conditions | Advantages |
|---|---|---|---|
| Palladium-Catalyzed Transfer | [Pd(OAc)₂]/dppf, Et₃N | Microwave or conventional heating (140-160 °C) | High chemoselectivity, tolerates diverse functional groups. organic-chemistry.org |
| Rhodium-Catalyzed | Rhodium PCcarbeneP pincer complexes, Isopropyl alcohol | - | Catalytic, uses inexpensive reductant. acs.org |
| Iodide/Formic Acid | MgI₂, Formic Acid | - | Sustainable, metal-free, mild conditions. rsc.org |
| Photocatalytic | [Re(4,4′-tBu-bpy)(CO)₃Cl], DIPEA | Visible light, room temperature | Very mild conditions, high yields. rsc.orgnih.gov |
| Indium-Mediated | Indium, Pivaloyl chloride | Room temperature | Mild and efficient for various N-oxides. organic-chemistry.org |
Activation of the N-oxide oxygen by an electrophilic reagent, such as an acid anhydride or acyl chloride, triggers a cascade of reactions that can lead to functionalization at the C2-position. chemtube3d.com A classic example is the Boekelheide rearrangement, which typically involves the reaction of a 2-alkylpyridine N-oxide with an acylating agent like acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). researchgate.netwikipedia.org
The mechanism begins with acylation of the N-oxide oxygen. This is followed by deprotonation of the alpha-carbon of the alkyl substituent and a subsequent rsc.orgrsc.org-sigmatropic rearrangement. chemtube3d.comwikipedia.org Hydrolysis of the resulting ester furnishes a 2-(hydroxyalkyl)pyridine. While this reaction is defined by the rearrangement of a C2-alkyl group, the initial activation step is common to other transformations. For instance, activation of pyridine N-oxide itself with reagents like phosphoryl chloride (POCl₃) or oxalyl chloride can lead to the introduction of a chlorine atom at the C2 position, accompanied by deoxygenation. wikipedia.orgresearchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Dynamics on the Pyridine Core
The introduction of an N-oxide function to the pyridine ring significantly alters its reactivity towards both electrophilic and nucleophilic substitution reactions. In its ground state, 2-bromopyridine-1-oxide is more susceptible to electrophilic attack than pyridine itself. The oxygen atom can donate electron density into the ring via resonance, creating regions of high electron density, particularly at the C4 position, and to a lesser extent, the C2 and C6 positions. bhu.ac.invaia.com This makes the pyridine N-oxide ring more reactive towards electrophiles. bhu.ac.inresearchgate.net However, electrophilic substitution on 2-bromopyridine-1-oxide can be complex. While the N-oxide group activates the ring for electrophilic attack, the bromine atom at the C2 position is deactivating. Electrophilic attack will preferentially occur at the C4 position, which is activated by the N-oxide and less sterically hindered. vaia.com
Conversely, the N-oxide group, being strongly electron-withdrawing, markedly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). researchgate.netacs.org This effect is most pronounced at the C2 and C4 positions. In 2-bromopyridine-1-oxide, the bromine atom at the C2 position is readily displaced by a variety of nucleophiles. acs.orgontosight.ai The rate of nucleophilic substitution in pyridine N-oxides is generally faster than in the corresponding pyridines. scripps.edu Studies have shown that the reactivity of halopyridine N-oxides towards nucleophiles like sodium ethoxide is high, with 2-bromopyridine-1-oxide showing greater reactivity than the 4-bromo isomer. rsc.org This enhanced reactivity is attributed to the electron-withdrawing nature of the N-oxide group, which stabilizes the Meisenheimer complex intermediate formed during the SNAr reaction. acs.org For instance, 2-bromopyridine-1-oxide readily condenses with active methylene (B1212753) compounds, such as diethyl sodiomalonate, under mild conditions. acs.org
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound
2-Bromopyridine-1-oxide is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. ontosight.ai These reactions typically proceed at the C-Br bond, which is activated for oxidative addition to the metal center.
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a powerful tool for the functionalization of 2-bromopyridine-1-oxide. Palladium catalysts are commonly employed for this transformation. researchgate.netmdpi.com The reaction has been utilized to synthesize a variety of 2-arylpyridine N-oxides, which are precursors to important compounds in medicinal chemistry and materials science. mdpi.com While specific examples with this compound are not extensively detailed, the general reactivity of 2-bromopyridine N-oxides in Suzuki couplings is well-established. researchgate.netmdpi.com For instance, rhodium-catalyzed Suzuki-Miyaura coupling reactions of 2-benzoylpyridine (B47108) N-oxide derivatives have been reported, demonstrating the utility of the pyridine N-oxide moiety in directing and facilitating such transformations. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Pyridine Derivatives
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | mdpi.com |
| 2-Halogenopyridines | Arylboronic acids | Ligand-free Pd(OAc)₂ | 2-Arylpyridines | 52-99 | rsc.org |
| 2-Benzoylpyridine N-oxide derivatives | Arylboronic acids | Rhodium catalyst | 2-Arylpyridine N-oxide derivatives | up to 92 | nih.gov |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is effective for creating carbon-carbon bonds and has been applied to the synthesis of various pyridine derivatives. researchgate.net 2-Pyridylzinc bromide, for example, can be cross-coupled with functionalized aryl halides. researchgate.net The Negishi coupling is particularly useful for its tolerance of a wide range of functional groups. wikipedia.org While direct examples employing this compound are scarce in the literature, the principles of Negishi coupling suggest its applicability for the functionalization of this substrate. The reaction would involve the coupling of an organozinc reagent with 2-bromopyridine-1-oxide at the C2 position.
The formation of carbon-nitrogen bonds via cross-coupling reactions is crucial in organic synthesis. The Goldberg and Buchwald-Hartwig aminations are two prominent methods for achieving this transformation.
The Goldberg reaction, a copper-catalyzed N-arylation of amides, has been successfully applied to 2-bromopyridine to synthesize various 2-aminopyridine (B139424) derivatives. semanticscholar.orgresearchgate.netresearchgate.net For instance, a catalytic system of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) can effectively couple 2-bromopyridine with secondary amides. researchgate.netnih.gov This methodology provides an economical route to valuable aminopyridine compounds. semanticscholar.org
The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a highly general method for forming aromatic C-N bonds. researchgate.net It has been successfully used for the amination of 2-bromopyridines, including reactions with volatile amines. nih.govscispace.com This method offers a mild alternative to traditional SNAr chemistry for the synthesis of 2-aminopyridines. semanticscholar.org The choice of palladium catalyst, ligand, and base is critical for the success of the reaction. researchgate.net
Table 2: Examples of C-N Bond Forming Reactions with 2-Bromopyridine
| Reaction Type | Substrate | Amine/Amide | Catalyst System | Product | Yield (%) | Reference |
| Goldberg | 2-Bromopyridine | N-Methylformamide | CuI / 1,10-phenanthroline | N-Methyl-N-(pyridin-2-yl)formamide | Excellent | researchgate.net |
| Buchwald-Hartwig | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp (B1165662) / NaOtBu | Secondary and tertiary aminopyridines | 55-98 | researchgate.net |
| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP / NaOtBu | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | chemspider.com |
Other important cross-coupling reactions can also be utilized to functionalize 2-bromopyridine-1-oxide.
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) cocatalyst. wikipedia.orgorganic-chemistry.org This reaction has been effectively used with 2-amino-3-bromopyridines to produce 2-amino-3-alkynylpyridines in good to excellent yields. scirp.org The methodology is tolerant of various functional groups and provides a straightforward route to alkynyl-substituted pyridines. soton.ac.uk
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its wide scope and the air stability of the organotin reagents. libretexts.org Although organotin compounds are toxic, the Stille reaction is a valuable synthetic tool. It can be applied to couple 2-bromopyridine-1-oxide with various organostannanes to introduce a wide range of organic substituents at the C2 position.
The catalytic cycles of these cross-coupling reactions generally follow a common pathway consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, 2-bromopyridine-1-oxide) to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) species. This step involves the cleavage of the carbon-bromine bond and the formation of a new organometallic complex where the metal has been oxidized (e.g., to Pd(II)). wikipedia.orgyoutube.com
Transmetalation : The organometallic intermediate from the oxidative addition step then undergoes transmetalation. In this step, the organic group from the coupling partner (e.g., the organoboron in Suzuki, organozinc in Negishi, or organotin in Stille) is transferred to the palladium center, displacing the halide. libretexts.orglibretexts.org For Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.
Reductive Elimination : The final step of the catalytic cycle is reductive elimination. The two organic groups on the palladium center couple to form the desired product, and the palladium catalyst is regenerated in its original low-valent state, allowing it to re-enter the catalytic cycle. youtube.com
Side reactions, such as the homocoupling of the starting materials, can sometimes compete with the desired cross-coupling reaction. wikipedia.orgfu-berlin.de The choice of ligands, base, and reaction conditions plays a crucial role in minimizing these side reactions and ensuring a high yield of the desired cross-coupled product.
Radical Reactions and Single Electron Transfer (SET) Processes
The involvement of 2-bromopyridine-1-oxide in radical reactions and single electron transfer (SET) processes opens up avenues for novel chemical transformations. The N-oxide functionality significantly influences the electronic properties of the pyridine ring, facilitating reactions that might not be as readily achievable with the parent heterocycle.
Recent research has highlighted the potential of pyridine N-oxides in photochemical reactions. For instance, pyridine N-oxide derivatives can be used in conjunction with trifluoroacetic anhydride to promote high-yielding and scalable trifluoromethylation reactions. nih.gov This process is believed to proceed through the formation of an acylated pyridine N-oxide species which can then undergo fragmentation upon photoexcitation to generate a trifluoromethyl radical (CF3•). This radical can then add to an electron-rich aromatic system to form the trifluoromethylated product. nih.gov The reaction can be initiated by a photoredox catalyst or, in some cases, through the formation of an electron donor-acceptor (EDA) complex between the acylated N-oxide and an electron-rich arene. nih.gov
A notable example of a SET process involves the purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents. This method allows for the synthesis of alkyl- and aryl-pyridines without the need for a transition metal catalyst. The proposed mechanism involves a single electron transfer from the Grignard reagent to the bromopyridine, stimulated by purple light, which generates a pyridyl radical. fu-berlin.de This radical can then couple with the organic group from the Grignard reagent. This approach offers a milder and potentially more sustainable alternative to traditional cross-coupling methods. fu-berlin.de
The general reactivity of aromatic N-oxides in single-electron chemistry is an expanding field of study. These compounds, traditionally viewed as electron-pair donors, can participate in unconventional single-electron transfer pathways, leading to the formation of reactive radical intermediates. fu-berlin.de This reactivity holds promise for accessing new chemical space and developing novel synthetic methodologies. fu-berlin.de
Table 1: Examples of Radical Reactions and SET Processes Involving Pyridine N-Oxide Derivatives
| Reaction Type | Reactants | Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Photochemical Trifluoromethylation | Pyridine N-oxide derivative, Trifluoroacetic anhydride, Arene | Visible light, Optional photoredox catalyst | Trifluoromethyl radical (CF3•) | Trifluoromethylated arene | nih.gov |
| Radical Coupling | 2-Bromopyridine, Grignard reagent | Purple light | Pyridyl radical | Alkyl- or Aryl-pyridine | fu-berlin.de |
Ring-Opening and Ring-Closure Transformations Involving the Pyridine-N-oxide Scaffold
The pyridine-N-oxide scaffold, including that of 2-bromopyridine-1-oxide, can undergo a variety of ring-opening and ring-closure reactions, leading to the formation of diverse molecular architectures. These transformations often proceed through unique mechanisms facilitated by the N-oxide group.
One of the well-documented transformations is the photochemical ring-opening of pyridine N-oxide. Irradiation of pyridine N-oxide can lead to the formation of 5-oxo-2-pentenenitrile. scispace.com This reaction is believed to proceed through an excited state of the pyridine N-oxide, which rearranges to an oxaziridine (B8769555) intermediate. This intermediate is unstable and can undergo further transformation to the ring-opened product. scispace.com This type of photochemical rearrangement highlights the utility of the N-oxide group in accessing acyclic structures from aromatic heterocycles.
Thermal rearrangements of substituted pyridine N-oxides also provide pathways to different heterocyclic systems. For instance, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide can lead to the formation of N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. arkat-usa.org These transformations are thought to occur via concerted thieme-connect.denih.gov and semanticscholar.orgsemanticscholar.org sigmatropic rearrangements, demonstrating the ability of the N-oxide to participate in pericyclic reactions. arkat-usa.org
Furthermore, pyridine N-oxides can be used as precursors for the synthesis of other heterocyclic rings. For example, the reaction of 2-bromopyridine N-oxides with active methylene compounds has been reported, which could potentially lead to the formation of fused heterocyclic systems, although detailed mechanistic studies are not widely available. acs.org In a different context, the ring expansion of a quinazoline (B50416) N-oxide to form chlordiazepoxide showcases a fascinating transformation where the N-oxide facilitates the incorporation of an additional atom into the ring system. nih.gov
While not a direct transformation of the N-oxide itself, there are methods for converting para-substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions. nih.gov This underscores the broader utility of pyridine derivatives in scaffold hopping and the synthesis of diverse aromatic compounds.
Table 2: Examples of Ring-Opening and Ring-Closure Transformations
| Transformation Type | Starting Material | Conditions | Key Intermediate/Process | Product(s) | Reference |
|---|---|---|---|---|---|
| Photochemical Ring-Opening | Pyridine N-oxide | Irradiation | Oxaziridine intermediate | 5-Oxo-2-pentenenitrile | scispace.com |
| Thermal Rearrangement | 2-Allyloxypyridine N-oxide | Heating | thieme-connect.denih.gov and semanticscholar.orgsemanticscholar.org Sigmatropic rearrangements | N-Allyloxy-2-pyridone, 3-Allyl-N-hydroxy-2-pyridone | arkat-usa.org |
| Ring Expansion | Quinazoline N-oxide | Treatment with methylamine | Ring-opening followed by incorporation of amine | Chlordiazepoxide | nih.gov |
Identification of Current Research Frontiers and Unaddressed Challenges in Pyridine N Oxide Chemistry
The field of pyridine (B92270) N-oxide chemistry continues to be an active area of research, with scientists constantly exploring new methodologies and applications. bohrium.comingentaconnect.com Current research frontiers are focused on developing more efficient, selective, and sustainable methods for the functionalization of pyridine N-oxides. bohrium.comingentaconnect.com
A major area of focus is the direct C-H functionalization of pyridine N-oxides. ingentaconnect.comresearchgate.net This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, making the synthesis more atom-economical. researchgate.net Researchers are investigating various catalytic systems, including those based on transition metals and photocatalysis, to achieve regioselective C-H activation at different positions of the pyridine N-oxide ring. researchgate.netnih.gov While C-2 functionalization is relatively common, achieving selective functionalization at the C-3 and C-4 positions remains a significant challenge due to the inherent electronic properties of the ring. bohrium.comresearchgate.net
Another emerging frontier is the use of pyridine N-oxides as catalysts or reagents in their own right. researchgate.net For example, they have recently been explored as hydrogen atom transfer (HAT) reagents in photochemical reactions, enabling the functionalization of electron-deficient heteroarenes. nih.gov The development of greener and more environmentally friendly synthetic methods is also a key priority. This includes the use of metal-free reaction conditions and visible-light-induced transformations. bohrium.com
Despite significant progress, several challenges remain. The selective functionalization of the C-3 position of the pyridine ring is still a difficult task. researchgate.netchemrxiv.org Developing methods that can achieve this with high regioselectivity and broad substrate scope is a major goal. Furthermore, while many new C-H functionalization reactions have been developed, their application in the synthesis of complex molecules, such as natural products and pharmaceuticals, is still an area that requires further exploration. ingentaconnect.com Overcoming these challenges will undoubtedly lead to new and powerful tools for organic synthesis and further solidify the importance of pyridine N-oxides in the chemical sciences.
Derivatization and Functionalization Strategies Employing 2 Bromopyridine 1 Oxide Chloride
Directed Functionalization via Lithiation and Metalation
The electronic nature of the pyridine (B92270) N-oxide ring facilitates directed deprotonation at positions adjacent to the nitrogen atom. This activation allows for regioselective functionalization through lithiation and other metalation reactions. The use of strong, non-nucleophilic bases, such as lithium amides, can selectively abstract a proton from the C2 position of the pyridine N-oxide core.
For instance, the deprotonation of chiral pyridine N-oxides using lithium tetramethylpiperidide (LiTMP) in tetrahydrofuran (B95107) (THF) generates 2-lithiopyridine N-oxide intermediates. researchgate.net These highly reactive organolithium species can then be intercepted by various electrophiles. One notable application is their oxidative dimerization using molecular iodine as the oxidant, which leads to the formation of chiral 2,2′-bipyridine bis-N-oxides with high diastereoselectivity. researchgate.net This method provides a direct route to valuable chiral ligands from simpler pyridine N-oxide precursors. researchgate.net
While the direct lithiation of the 2-bromopyridine-1-oxide is complicated by the presence of the bromine atom, the underlying principle of N-oxide-directed metalation is a key strategy. The related reaction of 2-bromopyridine (B144113) with butyllithium (B86547) readily forms 2-lithiopyridine, a versatile reagent in its own right, highlighting the utility of halogen-metal exchange in this class of compounds. wikipedia.org Furthermore, the selective monolithiation of 2,5-dibromopyridine (B19318) at the 2-position demonstrates the feasibility of regiocontrolled metalation even with multiple halogen substituents. researchgate.net
| Reaction Type | Reagents | Intermediate | Product Example |
| Oxidative Dimerization | 1. LiTMP, THF; 2. I₂ | 2-Lithiopyridine N-oxide | Chiral 2,2′-Bipyridine bis-N-oxides researchgate.net |
| Halogen-Metal Exchange | Butyllithium | 2-Lithiopyridine | 2-Substituted Pyridines wikipedia.org |
| Selective Lithiation | Butyllithium | 2-Lithio-5-bromopyridine | 2-Substituted-5-bromopyridines researchgate.net |
Synthesis of Complex Polycyclic and Heterocyclic Systems
2-Bromopyridine-1-oxide is a valuable building block for constructing more elaborate molecular architectures, including complex heterocyclic and polycyclic systems. Its ability to participate in transition metal-catalyzed cross-coupling reactions is central to this application.
A prime example is the synthesis of pyridine-N-oxide–borane intramolecular complexes. acs.orgsigmaaldrich.com In a palladium-catalyzed reaction, 2-bromopyridine-N-oxides react with alkynyltriarylborates. acs.orgsigmaaldrich.com This process forms a new carbon-carbon bond and results in a complex with an aza-stilbene π-framework, demonstrating the creation of a sophisticated heterocyclic system through a single, catalytic transformation. acs.org
Furthermore, the bromine atom serves as an effective handle for Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing biaryl and heteroaryl compounds. The reaction of 2-bromopyridine derivatives with various boronic acids, catalyzed by palladium complexes, leads to the formation of 2-arylpyridines, which are key structural motifs in many pharmaceuticals and functional materials. The versatility of this approach allows for the fusion and connection of the pyridine N-oxide core to other aromatic and heterocyclic rings, paving the way for the synthesis of diverse polycyclic frameworks. The synthesis of a novel 2-oxo-1,3-dioxolo[4,5-c]pyridine system, while not starting directly from the title compound, illustrates the potential for building complex, fused heterocyclic structures from functionalized pyridine precursors. researchgate.net
| Reaction | Reactants | Catalyst | Product System |
| Intramolecular Complex Formation | 2-Bromopyridine-N-oxide, Alkynyltriarylborate | Palladium Catalyst | Pyridine-N-oxide–borane complex acs.orgsigmaaldrich.com |
| Suzuki-Miyaura Coupling | 2-Bromopyridine derivative, Arylboronic acid | Palladium Catalyst | 2-Arylpyridine derivative |
Formation of New Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bonds
The reactivity of the C-Br bond in 2-bromopyridine-1-oxide chloride, enhanced by the N-oxide group, makes it an excellent substrate for a variety of bond-forming reactions catalyzed by transition metals.
Carbon-Carbon Bond Formation: The formation of C-C bonds is readily achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples the substrate with boronic acids, is a cornerstone method for generating 2-arylpyridine N-oxides. Similarly, the palladium-catalyzed reaction with alkynyltriarylborates provides access to vinyl-substituted pyridine N-oxides, as seen in the synthesis of pyridine-N-oxide–borane complexes. acs.org These reactions are fundamental for constructing complex carbon skeletons.
Carbon-Nitrogen Bond Formation: Metal-catalyzed C-N bond formation provides a direct route to substituted aminopyridines. The Buchwald-Hartwig amination, another palladium-catalyzed process, can be employed to couple 2-bromopyridine derivatives with a wide range of primary and secondary amines. This strategy was successfully used in the synthesis of π-extended aminoxide complexes, where a derivative of 2,5-dibromopyridine was coupled with diarylamines. researchgate.net Copper-catalyzed systems have also been developed for the selective C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and various amines to produce 6-substituted 2-bromopyridine compounds.
Carbon-Oxygen Bond Formation: The bromine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) by oxygen-based nucleophiles. The electron-withdrawing effect of the N-oxide group activates the ring, facilitating the displacement of the bromide. Reactions with hydroxides, alkoxides, or phenoxides can be used to introduce hydroxyl, alkoxy, or aryloxy groups at the 2-position, respectively. This provides a straightforward method for synthesizing 2-hydroxypyridine-1-oxide and its ether derivatives.
| Bond Type | Reaction Name | Catalyst/Conditions | Reactant Types |
| Carbon-Carbon | Suzuki-Miyaura Coupling | Palladium complex, Base | Boronic acids |
| Carbon-Carbon | Sonogashira/Stille-type Coupling | Palladium catalyst | Alkynes, Organostannanes acs.org |
| Carbon-Nitrogen | Buchwald-Hartwig Amination | Palladium or Copper catalyst | Amines researchgate.net |
| Carbon-Oxygen | Nucleophilic Aromatic Substitution (SNAr) | Base | Alcohols, Phenols, Water |
Regioselective Introduction of Diverse Functional Groups
The substitution pattern of this compound provides a powerful platform for the regioselective introduction of a wide array of functional groups. The reactivity of the molecule is precisely controlled by the interplay between the bromine atom and the N-oxide functionality.
The bromine atom at the C2 position is the primary site for functionalization via cross-coupling and nucleophilic substitution reactions. ontosight.ai As detailed previously, this allows for the specific introduction of carbon, nitrogen, and oxygen substituents at this position. researchgate.netontosight.ai For example, Suzuki-Miyaura coupling exclusively forms the 2-aryl derivative, and SNAr reactions with nucleophiles lead to 2-substituted pyridine N-oxides. ontosight.ai
The N-oxide group itself directs reactivity. It activates the C2 and C6 positions towards nucleophilic attack and metalation. researchgate.net Moreover, N-oxides can direct C-H functionalization at other positions on the ring under specific catalytic conditions. While much of the research has focused on quinoline (B57606) N-oxides, the principles are applicable to pyridine N-oxides. For instance, copper-catalyzed regioselective C-H alkenylation of quinoline N-oxides has been achieved, showcasing the directing capability of the N-oxide group to functionalize positions other than the C2-halide site. researchgate.net This suggests that after substitution of the bromine, the N-oxide on the resulting product can be used to direct further functionalization at other sites on the pyridine ring, offering a strategy for sequential and controlled derivatization.
| Position | Reaction Type | Reagents | Resulting Functional Group |
| C2 | Cross-Coupling (e.g., Suzuki) | Arylboronic acid, Pd catalyst | Aryl group |
| C2 | Nucleophilic Substitution | Nucleophiles (e.g., R-NH₂, R-OH) | Amino, Alkoxy, Hydroxy groups ontosight.ai |
| C2 | Lithiation/Metalation | Strong Base, Electrophile | Various functional groups researchgate.net |
| Other (e.g., C4) | Directed C-H Functionalization | Metal catalyst, Alkyl donor | Alkyl group chemrxiv.org |
Advanced Applications in Catalysis and Supramolecular Chemistry
Design and Synthesis of Ligands Based on 2-Bromopyridine-1-oxide chloride
This compound serves as a valuable precursor for a diverse range of ligands tailored for specific applications in coordination chemistry and catalysis. The foundational synthesis of the parent compound, 2-bromopyridine (B144113) 1-oxide, is typically achieved through the oxidation of 2-bromopyridine using oxidizing agents like hydrogen peroxide or peroxy acids such as m-CPBA. ambeed.comnih.govfu-berlin.de
The key to its versatility in ligand design is the reactivity of the bromine atom at the 2-position of the pyridine (B92270) ring. This halogen acts as a labile leaving group, susceptible to nucleophilic substitution. This allows for the strategic introduction of various functional groups to create more complex ligand scaffolds. For instance, reaction with thiourea, followed by decomposition, can yield cyclic thiohydroxamic acids. researchgate.netresearchgate.net Similarly, it can be reacted with imidazolidine-2-thione to produce ligands that are subsequently used to form intricate metal complexes, such as bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) (B1213478). mdpi.com
Furthermore, reactions with active methylene (B1212753) compounds, like the sodium salts of malonic esters, lead to displacement of the bromine and subsequent cyclization, forming isoxazolono[2,3-a]pyridine structures. archive.orgchemistry-chemists.com This reactivity profile enables chemists to systematically modify the steric and electronic properties of the resulting ligands, fine-tuning them for specific metal coordination and catalytic activity.
Metal Complex Formation and Coordination Chemistry
The N-oxide and an adjacent functional group, such as a hydroxyl group, can act as a bidentate chelate, binding to transition metals. Even without a second donor group on the pyridine ring, the N-oxide itself is an effective ligand. For example, ligands derived from the substitution of the bromine atom can form well-defined coordination complexes. A notable example is a tetrachlorocuprate(2-) complex stabilized by cations of a ligand synthesized from 2-bromopyridine 1-oxide and imidazolidine-2-thione. mdpi.com
In more complex systems, such as those involving dipyridyl-N-oxide ligands, coordination can occur in a bidentate chelating (N, O) mode, where the N-oxide oxygen and the nitrogen of the second pyridine ring bind to the metal center, as observed in certain molybdenum complexes. nih.gov The ability to form stable complexes with a variety of transition metals makes these ligands valuable in the development of new catalysts and functional materials. semanticscholar.org
Catalytic Performance in Homogeneous and Heterogeneous Organic Transformations
This compound and its derivatives are not only ligand precursors but also active participants in various catalytic organic transformations. The compound can function as a substrate or as a crucial oxidant, enabling reactions that would otherwise be challenging.
In gold-catalyzed reactions, pyridine N-oxides, including 2-bromopyridine N-oxide, have been successfully employed as oxidants. thieme-connect.com They facilitate the oxidation of substrates like alkynes and allenes by acting as oxygen atom transfer agents to a gold-activated species, which in turn generates highly reactive α-oxo gold carbenes. nih.govacs.orgethernet.edu.et This strategy avoids the need for potentially hazardous diazo compounds and allows for the construction of complex molecules, such as dihydrofuranones from homopropargylic alcohols. thieme-connect.comrsc.org
Role in Cross-Coupling Catalysis
The C-Br bond in this compound is a key reactive site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The compound is an effective substrate in palladium-catalyzed Suzuki reactions. It couples efficiently with various arylboronic acids in water to produce 2-arylpyridine N-oxide derivatives in high yields. rhhz.net This reaction is significant for synthesizing biaryl N-oxides, which are important structures in medicinal chemistry.
The reactivity of 2-bromopyridine N-oxide in direct arylation has also been investigated. In palladium-catalyzed reactions with bromoarenes, it can undergo C-H activation to form cross-coupled biaryl N-oxide products. fu-berlin.de The efficiency of these couplings highlights its utility as a building block for creating complex aromatic systems. The selective substitution of the bromine atom makes it a reliable component in constructing highly conjugated pyridine and bipyridine motifs. semanticscholar.org
Potential in Photoredox and Electrocatalysis
While direct and extensive reports on the application of this compound in photoredox and electrocatalysis are not prevalent, its structural motifs are found in contexts related to these fields. For instance, pyridine derivatives are integral to various photoredox catalysts and ligands used in electrocatalytic reactions. ambeed.comambeed.com The electrochemical properties of related bipyridine compounds suggest that N-oxide derivatives could potentially engage in electron transfer processes. For example, the electrocatalytic carboxylation of the related compound 2-amino-6-bromopyridine (B113427) has been noted. chemchart.com Given the rise of dual gold and photoredox catalysis, where oxidants are often required, the established role of pyridine N-oxides as oxidants in gold catalysis suggests a potential for their integration into novel photoredox-mediated transformations. nih.gov The development of metal-organic frameworks with electrocatalytic properties also utilizes complex ligand systems, a category for which 2-bromopyridine-1-oxide is a precursor. ambeed.com Further research is needed to fully explore and realize the potential of this specific compound in photoredox and electrocatalytic applications.
Precursor for Advanced Polymeric and Supramolecular Architectures
The rigid structure and reactive functionalities of this compound make it an attractive starting material for the synthesis of advanced polymeric and supramolecular structures. The ability to form highly conjugated pyridine and 2,2'-bipyridine (B1663995) building blocks through palladium-catalyzed cross-coupling reactions is particularly valuable. researchgate.netsemanticscholar.org These bipyridine units are fundamental components in supramolecular chemistry, renowned for their ability to self-assemble into complex architectures like coordination polymers and metal-organic frameworks (MOFs) through interactions with metal ions. researchgate.net
The reaction of 2-bromopyridine 1-oxide with nucleophiles like malonic esters results in the formation of novel heterocyclic ring systems, such as isoxazolono[2,3-a]pyridines. archive.orgchemistry-chemists.com This demonstrates its utility in creating unique molecular architectures beyond simple linear extensions. By leveraging its reactivity, chemists can design and synthesize precursors for materials with tailored properties for applications in materials science, where the arrangement of molecules in space dictates function. semanticscholar.org
Structure Reactivity Relationship Studies of 2 Bromopyridine 1 Oxide Chloride
Influence of N-Oxide Functionality on Electron Density and Reactivity Profiles
The introduction of the N-oxide group significantly alters the electronic landscape of the pyridine (B92270) ring compared to its parent, 2-bromopyridine (B144113). The N-oxide moiety possesses a dipolar N⁺-O⁻ bond which makes the compound more polar than pyridine. scripps.edu This functionality exhibits a dual electronic nature; it can act as an electron-donating group through resonance and an electron-withdrawing group through inductive effects.
The oxygen atom can donate a lone pair of electrons into the aromatic system, leading to an increase in electron density at the ortho (2- and 6-) and para (4-) positions. This is illustrated by the contributing resonance structures where a negative charge is delocalized on these carbon atoms. thieme-connect.de Consequently, pyridine-N-oxide is more reactive towards electrophilic aromatic substitution than pyridine itself, with electrophiles preferentially attacking the 4-position. bhu.ac.in
Conversely, the positively charged nitrogen atom withdraws electron density from the ring, making the 2- and 4-positions more electrophilic and thus more susceptible to nucleophilic attack. thieme-connect.deresearchgate.net This activation is a key feature of pyridine N-oxides in synthetic chemistry, allowing for substitutions that are difficult to achieve with the less reactive parent pyridine. semanticscholar.orgresearchgate.net The N-oxide functionality, therefore, renders the pyridine ring reactive to both electrophiles and nucleophiles, a versatility not observed in pyridine itself. youtube.com
Table 1: Comparison of Reactivity between Pyridine and Pyridine-N-Oxide
| Feature | Pyridine | Pyridine-N-Oxide |
|---|---|---|
| Reactivity towards Electrophiles | Low | High (at C4) |
| Reactivity towards Nucleophiles | Low | High (at C2 and C4) |
| Basicity (pKa) | More basic (~5.2) | Much weaker base (~0.79) |
| Dipole Moment | Lower (~2.03 D) | Higher (~4.37 D) |
Impact of Bromine Substitution on Regioselectivity and Reaction Pathways
The presence of a bromine atom at the 2-position of the pyridine-N-oxide ring introduces further complexity and control over its reactivity. This halogen substituent primarily exerts an electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. Its position ortho to the N-oxide group has a profound impact on the regioselectivity of various reactions.
In nucleophilic substitution reactions, the bromine at the C2 position is a good leaving group, further activating this position for nucleophilic attack. scripps.edu The activation by the N-oxide group facilitates the displacement of the bromide by a variety of nucleophiles. chemtube3d.com Deoxygenative halogenation processes are also highly selective for the C2-position in azine N-oxides. researchgate.net
Furthermore, the bromine atom can direct metallation reactions. For instance, 2-bromopyridine N-oxides can be readily magnesiated via a bromine-magnesium exchange specifically at the 2-position, even in the presence of other halogen substituents at different positions on the ring. semanticscholar.org This regioselective metallation provides a pathway to introduce a wide range of functional groups at the C2 position. The interplay between the N-oxide and the bromine substituent thus allows for a high degree of control over the reaction pathways and the synthesis of specifically substituted pyridine derivatives.
Table 2: Regioselectivity in Reactions of 2-Bromopyridine-1-oxide
| Reaction Type | Reagent Example | Primary Position of Attack/Reaction |
|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, Alkoxides | C2 (Displacement of Bromine) |
| Electrophilic Aromatic Substitution | Nitrating agents | C4 |
| Metallation | Grignard Reagents | C2 (Br-Mg Exchange) |
| Deoxygenative Halogenation | POCl₃, SO₂Cl₂ | C2 |
Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Models
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its observed reactivity. For derivatives of 2-Bromopyridine-1-oxide chloride, QSRR models could be developed to predict reaction rates and regioselectivity for various transformations. Such models typically employ a range of molecular descriptors that quantify steric, electronic, and hydrophobic properties.
While specific QSRR studies on this compound are not extensively documented in the literature, the principles of QSRR can be applied. For instance, computational methods can be used to calculate quantum molecular properties such as LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energies, which can then be correlated with experimental reactivity data. chemrxiv.org For nucleophilic attack, a lower LUMO energy at a specific carbon atom would suggest a higher reactivity at that site. Conversely, for electrophilic attack, a higher HOMO energy would indicate the preferred site of reaction.
Predictive models built on these relationships can be invaluable for reaction planning and the design of novel synthetic routes. By systematically varying substituents on the pyridine ring and analyzing the resulting changes in calculated descriptors and experimental reactivity, a robust QSRR model could be constructed to guide the synthesis of new functionalized pyridine N-oxides.
Conformational Analysis and its Implications for Stereochemical Control
The conformational preferences of this compound can play a crucial role in reactions where stereochemistry is important. The pyridine N-oxide ring itself is planar, but the orientation of substituents and their interactions can influence the approach of reagents and thus the stereochemical outcome of a reaction.
Gas phase electron diffraction studies of the parent pyridine-N-oxide have determined its molecular structure with specific bond lengths and angles. bohrium.com The N-O bond length is approximately 1.290 Å, which is shorter than a typical N-O single bond, indicating some double bond character due to resonance. thieme-connect.debohrium.com The presence of the bulky bromine atom at the 2-position can create steric hindrance, which may influence the preferred conformation of reactants in the transition state of a reaction.
In reactions involving chiral reagents or catalysts, the conformational rigidity or flexibility of the 2-Bromopyridine-1-oxide scaffold can be critical for achieving high levels of stereochemical control. For example, in asymmetric catalysis, the N-oxide can act as a chiral ligand where its conformation, influenced by the bromine substituent, can create a specific chiral environment around a metal center, leading to the preferential formation of one enantiomer over another. While detailed conformational analyses of this compound are limited, understanding these structural aspects is key to its application in stereoselective synthesis.
Q & A
Q. What safety protocols are essential when handling 2-Bromopyridine-1-oxide chloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear EN374-standard gloves, chemical safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (NIOSH-approved) is required for aerosol exposure .
- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.
- Decontamination: Immediately wash contaminated skin with soap and water. Replace contaminated clothing and avoid eating/drinking in the lab .
- Storage: Store in airtight containers away from moisture and incompatible reagents (e.g., strong bases) .
Q. How can the purity of this compound be assessed experimentally?
Answer:
- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities. Validate with a certified reference standard if available.
- Spectroscopy: Compare -NMR chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) and -NMR peaks with literature data for structural confirmation .
- Elemental Analysis: Verify Br and Cl content via combustion analysis or inductively coupled plasma mass spectrometry (ICP-MS).
Q. What synthetic routes are commonly used to prepare this compound derivatives?
Answer:
- Bromination: React pyridine-1-oxide with -bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) to introduce bromine at the 2-position .
- Chlorination: Use thionyl chloride () or phosphorus oxychloride () to convert hydroxyl or amine groups to chlorides. Monitor reaction progress via TLC .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound complexes?
Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement: Refine structures with SHELXL, focusing on anisotropic displacement parameters for Br/Cl atoms to model disorder or partial occupancy .
- Validation: Apply tools like PLATON to check for missed symmetry, twinning, or hydrogen bonding interactions .
Q. How should researchers address contradictory spectroscopic data for this compound in published studies?
Answer:
- Methodological Consistency: Ensure experimental conditions (solvent, temperature, concentration) match literature protocols. For example, -NMR in vs. - shifts aromatic peaks significantly.
- Cross-Validation: Correlate NMR data with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., C-Br stretching at ~550 cm) .
- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental results.
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
Answer:
- Catalytic Screening: Test palladium catalysts (e.g., ) for Suzuki-Miyaura couplings with aryl boronic acids. Monitor regioselectivity at the 2-position via GC-MS.
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying temperatures and ligand ratios.
- Side-Reaction Analysis: Investigate debromination pathways under basic conditions using -NMR to track bromide release .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
